BAY-678 belongs to the class of elastase inhibitors, specifically targeting human neutrophil elastase. It is classified as an orally bioavailable compound with high cell permeability. The compound's development is rooted in the need for effective treatments for conditions mediated by excessive neutrophil activity .
The synthesis of BAY-678 involves multiple synthetic steps, which are proprietary but can be summarized as follows:
The industrial production mirrors these laboratory methods but is scaled up for commercial viability while adhering to stringent quality control measures to ensure product consistency .
The molecular structure of BAY-678 can be detailed as follows:
Computational analyses suggest that the spatial arrangement allows for effective binding, which is critical for its function as an inhibitor .
BAY-678 participates in various chemical reactions:
The major products from these reactions depend on the specific reagents and conditions employed .
BAY-678 acts primarily by selectively inhibiting human neutrophil elastase. The mechanism involves:
The inhibition constant (Ki) has been reported at 15 nM, indicating a strong affinity for its target .
BAY-678 exhibits several notable physical and chemical properties:
These properties make it suitable for both research applications and potential therapeutic uses .
BAY-678 has significant scientific applications:
Furthermore, ongoing studies may explore its efficacy in different pathological contexts, enhancing our understanding of neutrophil-mediated inflammation .
Human neutrophil elastase (HNE), a serine protease stored in neutrophil azurophilic granules, is a critical mediator of innate immunity and inflammation. Its dysregulation contributes to tissue destruction across multiple disease states through extracellular matrix degradation, cytokine activation, and amplification of inflammatory cascades. Targeting HNE represents a promising strategy for diseases characterized by excessive neutrophilic inflammation.
HNE drives pathogenesis in autoimmune and chronic inflammatory conditions through three primary mechanisms:
Table 1: Autoimmune and Inflammatory Disorders Linked to HNE Activity
Disorder | Key HNE-Mediated Pathogenic Mechanisms | Clinical Implications |
---|---|---|
Rheumatoid Arthritis | Cartilage matrix degradation, ACPA generation, synovial inflammation | Joint destruction, chronic pain |
Inflammatory Bowel Disease | Epithelial barrier disruption, chemokine activation | Mucosal ulceration, malabsorption |
Psoriasis | Keratinocyte hyperproliferation, IL-17/IL-23 axis amplification | Epidermal thickening, plaque formation |
Systemic Lupus Erythematosus | Immune complex clearance impairment, NETosis dysregulation | Glomerulonephritis, cutaneous lesions |
Acute Lung Injury/ARDS | Endothelial damage, pulmonary edema, surfactant degradation | Hypoxemia, respiratory failure |
The "protease-antiprotease hypothesis" posits that tissue damage arises when HNE activity overwhelms endogenous inhibitors (α1-antitrypsin, α2-macroglobulin, SLPI). This imbalance is pivotal in:
Table 2: Cardiopulmonary Pathologies and HNE-Driven Damage Mechanisms
Pathology | HNE Substrates | Consequence of Proteolysis |
---|---|---|
Emphysema (COPD) | Elastin, collagen III/IV | Alveolar septal rupture, loss of elastic recoil |
Bronchiectasis | Mucin 5AC, immunoglobulins | Mucus plugging, recurrent infection |
ARDS | Vascular cadherin, surfactant proteins | Capillary leak, alveolar collapse |
Pulmonary Hypertension | Fibrillin, TGF-β latency complex | Vascular stiffening, smooth muscle hyperplasia |
Atherosclerosis | Proteoglycans, LDL receptors | Plaque instability, foam cell formation |
Despite HNE’s validated role in pathogenesis, clinical translation of inhibitors has faced challenges:
Table 3: Comparison of Clinically Investigated HNE Inhibitors
Property | BAY-678 | Sivelestat | Alvelestat | α1-Antitrypsin |
---|---|---|---|---|
IC₅₀ (HNE) | 20 nM | 44 nM | 65 nM | 1–5 nM* |
Selectivity | >2,000-fold | ~100-fold | ~300-fold | Broad |
Cell Permeability | High | Low | Moderate | None |
Administration | Oral | IV | Oral | IV/Inhalation |
Intracellular Action | Yes | No | Limited | No |
*Ki value; α1-antitrypsin is a protein-based inhibitor with tight-binding kinetics but poor tissue distribution
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7